(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound characterized by its unique structure that includes a tert-butyl ester group and a diazabicyclo octane core. This compound is classified under bicyclic amines and is recognized for its potential applications in medicinal chemistry and material sciences. The molecular formula for this compound is with a molecular weight of approximately 212.29 g/mol. The compound has a CAS number of 944238-89-5, indicating its unique identification in chemical databases .
The synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the lactonization of derivatives of 5-hydroxypipecolic acid. One common method employs tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions generally involve a base, such as triethylamine, in an organic solvent like dichloromethane to facilitate the reaction .
The molecular structure of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate features a bicyclic framework with two nitrogen atoms incorporated into the ring system. The compound can be represented using the following structural formula:
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions:
Common reagents include:
The reaction conditions vary but often involve controlled temperatures and inert atmospheres to minimize side reactions .
The mechanism of action for (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially leading to inhibition or activation of biological pathways. The tert-butyl ester group enhances solubility and stability, thereby influencing bioactivity and pharmacokinetics .
The specific rotation of the compound has been reported between -43.0 to -47.0 degrees (C=1, CHCl₃), indicating its chiral nature and confirming its stereochemical configuration .
(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and applied biological research, highlighting its importance across multiple scientific disciplines.
The stereoselective synthesis of the diazabicyclo[2.2.2]octane core demands precise control over ring fusion geometry and nitrogen configuration. Key methodologies leverage Diels-Alder reactions followed by reductive amination sequences to construct the bicyclic framework. As demonstrated by Liepa et al., methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives undergo intramolecular Stork-Danheiser kinetic alkylation using lithium diisopropylamide (LDA) to form bicyclic structures with defined stereochemistry [5]. For the [2.2.2] system, precursors like 1,4-dihalobutanes are condensed with appropriately protected diamine intermediates. The endo/exo selectivity in ring closure is critically controlled by steric effects of substituents and the choice of base. Computational studies (semiempirical molecular orbital calculations) confirm that fused ring systems with cis-bridgehead hydrogens, as required for the (1S,4S) configuration, are energetically favored in these syntheses [5]. Chiral pool starting materials or asymmetric catalytic hydrogenation of enamine intermediates provide initial stereochemical induction, which is preserved throughout the bicyclization step.
Table 1: Key Synthetic Methodologies for Diazabicyclo[2.2.2]octane Core
Method | Key Reagents/Conditions | Stereochemical Outcome | Yield Range |
---|---|---|---|
Intramolecular Alkylation | LDA, THF, -78°C | Predominantly cis-fused isomers | 50-70% |
Reductive Amination | NaBH₃CN, MeOH, RT | Mixture requires chiral resolution | 60-85% |
Diels-Alder Cyclization | Dienophile + Diene, heat | Variable stereocontrol | 40-65% |
Enzyme-Catalyzed Resolution | PLE, phosphate buffer | >98% ee for specific isomers | 30-50% (theoretical max 50%) |
Introducing the tert-butoxycarbonyl (Boc) group onto the diazabicyclo[2.2.2]octane scaffold presents challenges due to the differential reactivity of the two nitrogen atoms and potential steric hindrance. The secondary nitrogen (N5) exhibits greater nucleophilicity compared to the tertiary bridgehead nitrogen (N2), allowing for regioselective protection under carefully optimized conditions. Employing di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane at 0°C with catalytic dimethylaminopyridine (DMAP) achieves >95% N5-monoprotection for the (1S,4S)-2,5-diazabicyclo[2.2.2]octane precursor [1] [2]. Prolonged reaction times or elevated temperatures lead to bis-Boc contamination, necessitating chromatographic removal. Stability studies confirm that the resulting (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is air-sensitive and requires storage under inert atmosphere (argon or nitrogen) at 2-8°C in the dark to prevent decomposition, particularly cleavage of the Boc group or oxidation of the tertiary amine [1] [2]. Alternative protecting groups (Cbz, Fmoc) were evaluated but resulted in lower crystallinity and complicated deprotection under conditions that could compromise the bicyclic scaffold’s integrity.
Table 2: Boc-Protection Strategies and Outcomes
Protection Condition | Solvent | Temp (°C) | Regioselectivity (N5:N2,Bis) | Stability Observations |
---|---|---|---|---|
Boc₂O, DMAP (1.05 eq) | CH₂Cl₂ | 0 | 95:4:1 | Stable 1 month at -20°C under N₂ |
Boc₂O, TEA (2 eq) | THF | 25 | 70:15:15 | Degradation (>5%) after 1 week |
Boc₂O, no catalyst | Dioxane | 25 | 50:30:20 | Slow reaction (7 days), high bis-product |
(Boc)₂O, NaOH(aq) | DCM/H₂O | 0 | 85:10:5 | Hydrolysis risk at higher pH |
The synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate employs both solution-phase and solid-phase approaches, each with distinct advantages for scale and application. Solution-phase synthesis, exemplified by routes from AchemBlock (Catalog ID: G-7224), achieves the compound in 97% purity at gram scale through linear sequences involving ring closure, chiral resolution, and final Boc protection [4]. This method affords crystalline material suitable for X-ray characterization but requires extensive purification (column chromatography, recrystallization) to remove diastereomeric impurities, impacting overall yield (typically 25-35% over 5-7 steps). In contrast, solid-phase synthesis utilizing Wang or Rink amide resins anchors a precursor like Fmoc-protected amino cyclohexene derivative. Cyclization is then effected on-resin via nucleophilic displacement with a linker-equipped haloalkylamine, followed by Boc-protection and TFA cleavage. While this approach enables rapid library generation and simplifies purification (filtration washes), it suffers from lower enantiomeric purity (88-92% ee) due to racemization risks during on-resin cyclization and higher costs per mole. Critical yield and purity comparisons reveal:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 25-35% (multi-gram) | 15-25% (milligram scale) |
Purity (HPLC) | 97-99% after crystallization | 90-95% after cleavage |
Key Purification | Column chromatography, Recrystallization | Resin filtration, Prep-HPLC |
Scalability | Kilogram-scale feasible | Limited to <100 mg batches |
Diastereomeric Excess | >99% de | 85-92% de |
Primary Application | Bulk API synthesis | Discovery-phase SAR exploration |
Post-synthetic modifications of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate focus on enhancing stability and crystallinity through salt formation. The tertiary nitrogen (N2) can be protonated by strong acids (HCl, H₂SO₄, oxalic acid) in ethereal solvents to form crystalline salts. The hydrochloride salt exhibits superior stability under ambient conditions compared to the free base, which degrades by 5-7% over 30 days at 4°C [2]. Co-crystallization with pharmaceutically acceptable co-formers further modulates physicochemical properties. Screening with succinic acid, benzoic acid, and fumaric acid reveals that the 1:1 fumarate co-crystal forms a stable monoclinic lattice (confirmed via SCXRD), reducing hygroscopicity observed in the hydrochloride salt. These crystalline forms maintain the Boc group’s integrity, with no detectable cleavage below 150°C (TGA analysis). Critical to these modifications is the inert atmosphere requirement during salt formation (e.g., HCl gas in anhydrous diethyl ether) to prevent N-Boc deprotection or N-oxide formation [2] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1